![molecular formula C15H15N5O B2596534 5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole CAS No. 1795444-18-6](/img/structure/B2596534.png)
5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-triazol is a five-membered ring structure that contains two carbon atoms and three nitrogen atoms . It’s known for its stability compared to other organic compounds with three adjacent nitrogen atoms . Pyrrolidin is a saturated four-membered ring with one nitrogen and four carbon atoms. Indol is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
1,2,3-triazoles can be synthesized using a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and the stability of the 1,2,3-triazole product .Molecular Structure Analysis
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial antimalarial, and antiviral activities .Chemical Reactions Analysis
1,2,3-triazoles can be produced using an azide and an alkyne through the Huisgen reaction, which results in a 1,3-dipolar cycloaddition .Applications De Recherche Scientifique
- Agents Anticancéreux: Les chercheurs explorent le potentiel de ce composé en tant qu'agent anticancéreux en raison de sa ressemblance structurelle avec des molécules à base d'indole ayant une activité antitumorale connue .
- Réseaux de Liaison Hydrogène: Le composé forme des réseaux de liaison hydrogène étendus dans son état cristallin. Ces interactions contribuent à sa densité élevée, à son insensibilité et à sa stabilité thermique .
- Voies de Synthèse Diversifiées: Les chercheurs ont développé diverses voies de synthèse pour accéder à ce composé. Par exemple, les réactions catalysées au nickel avec l'acétylacétone donnent des hybrides pyrrole-triazole . De plus, des méthodes complémentaires utilisant l'anhydride succinique et le chlorhydrate d'aminoguanidine ont été couronnées de succès .
Chimie Médicinale et Développement de Médicaments
Ingénierie Cristalline
Méthodologie Synthétique
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through hydrogen bonding, which is crucial for their biological activity .
Biochemical Pathways
1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing the 1,2,3-triazole ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Orientations Futures
The future directions in the study of such compounds would likely involve further exploration of their biological activities and potential applications in medicine. For example, 1,2,3-triazole derivatives have shown promise in the development of new therapeutic options to counteract neurodegeneration .
Propriétés
IUPAC Name |
1H-indol-5-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-15(12-1-2-14-11(9-12)3-5-16-14)19-7-4-13(10-19)20-8-6-17-18-20/h1-3,5-6,8-9,13,16H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGXCPAYKUTBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
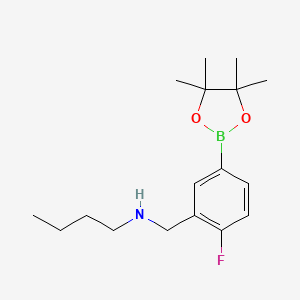
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2596452.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2596454.png)
![methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2596455.png)

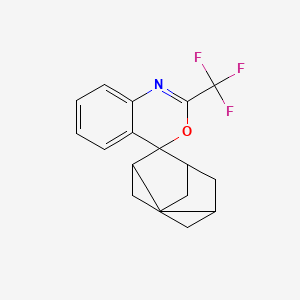
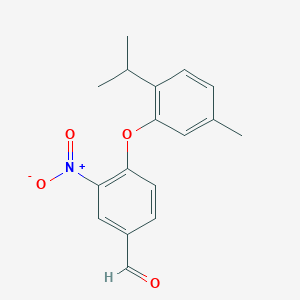
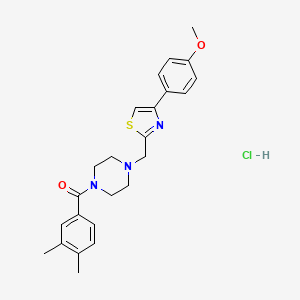

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2596467.png)
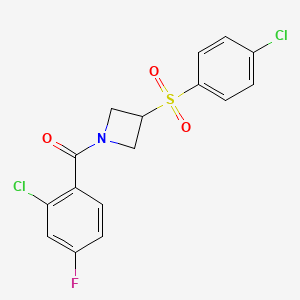
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2596469.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2596470.png)
![tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate](/img/structure/B2596474.png)
